molecular formula C9H17NO B1528629 1-Methyl-8-oxa-2-azaspiro[4.5]decane CAS No. 1250678-54-6

1-Methyl-8-oxa-2-azaspiro[4.5]decane

Numéro de catalogue: B1528629
Numéro CAS: 1250678-54-6
Poids moléculaire: 155.24 g/mol
Clé InChI: USDJJQNXOZKMCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound, enabling detailed analysis of both proton and carbon-13 environments within the molecular framework. The spirocyclic architecture creates distinct magnetic environments that are readily distinguishable through advanced Nuclear Magnetic Resonance techniques. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the unique electronic environments created by the spiro junction and heteroatom positioning.

The methyl group attached to the nitrogen atom typically exhibits chemical shifts in the range of 2.70-2.75 parts per million when analyzed in deuterated chloroform solution. This chemical shift region is characteristic of nitrogen-bound methyl groups in heterocyclic systems and provides reliable identification of this structural feature. The methine protons in the spirocyclic framework display distinct coupling patterns with characteristic doublet multiplicities and coupling constants approximately 9.0 Hertz, indicating trans-diaxial arrangements in the preferred chair conformations.

The oxygen-containing ring system contributes specific spectroscopic signatures that distinguish this compound from purely carbocyclic analogs. Protons adjacent to the oxygen heteroatom exhibit characteristic downfield shifts due to the electron-withdrawing nature of oxygen, appearing in the range of 3.7-4.3 parts per million. These signals provide crucial structural confirmation and enable differentiation from related azaspirodecane derivatives lacking oxygen heteroatoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers additional structural insights through analysis of carbon chemical shifts and multiplicities. The spiro carbon typically appears as a quaternary carbon signal with distinctive chemical shift values reflecting its unique electronic environment. The presence of both nitrogen and oxygen heteroatoms creates characteristic carbon chemical shift patterns that enable unambiguous structural assignment and purity assessment.

Structural Element Proton Chemical Shift Range (ppm) Multiplicity Coupling Constant (Hz)
Nitrogen-methyl 2.70-2.75 Singlet -
Methine (alpha to heteroatom) 3.7-4.3 Doublet ~9.0
Oxygen-adjacent protons 3.8-4.1 Complex multiplet Variable
Ring methylene 1.5-2.8 Multiplet Variable

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio corresponding to the compound's molecular weight, providing primary confirmation of molecular composition. Fragmentation patterns reveal specific bond cleavage preferences that reflect the inherent stability relationships within the spirocyclic framework.

The most prominent fragmentation pathways involve cleavage adjacent to heteroatoms, particularly around the nitrogen and oxygen centers. Loss of the methyl group from the nitrogen atom represents a common fragmentation route, generating characteristic base peak patterns that facilitate compound identification. The spiro junction exhibits relative stability under standard ionization conditions, often remaining intact during initial fragmentation processes.

Secondary fragmentation patterns involve ring opening reactions that provide additional structural information about the bicyclic architecture. The relative intensities of fragment ions reflect the thermodynamic stability of various fragmentation products, with more stable fragments appearing as more intense peaks in the mass spectrum. These fragmentation characteristics enable differentiation from structural isomers and provide confidence in structural assignments.

Electron ionization mass spectrometry typically produces reproducible fragmentation patterns that can be compared with spectral databases for compound identification purposes. The unique combination of heteroatom positioning and spirocyclic architecture creates distinctive fragmentation signatures that distinguish this compound from related structural analogs and enable reliable analytical identification in complex mixtures.

Comparative Structural Analysis with Related Azaspirodecane Derivatives

Comparative analysis of this compound with related azaspirodecane derivatives reveals important structure-activity relationships and provides insights into the influence of heteroatom positioning on molecular properties. The parent compound 8-Azaspiro[4.5]decane serves as a fundamental reference structure, possessing molecular formula C9H17N and molecular weight 139.24 grams per mole. This structural comparison highlights the specific contributions of oxygen incorporation and methyl substitution to the overall molecular characteristics.

The related compound 2-Oxa-8-azaspiro[4.5]decane represents an important structural analog with molecular formula C8H15NO and molecular weight 141.21 grams per mole. This compound differs from the target molecule primarily in the absence of the nitrogen-bound methyl group, providing direct insight into the influence of methyl substitution on molecular properties. The systematic comparison of these structures enables evaluation of substitution effects on spectroscopic properties, chemical reactivity, and potential biological activities.

Structural modifications within the azaspirodecane framework demonstrate significant effects on molecular conformation and electronic distribution. The incorporation of oxygen heteroatoms introduces additional hydrogen bonding capabilities and modifies the overall polarity of the molecular system. These changes are reflected in altered spectroscopic properties, solubility characteristics, and potential intermolecular interactions.

The rigid spirocyclic framework imposes specific conformational constraints that influence the spatial arrangement of functional groups and heteroatoms. These conformational effects become particularly important when considering structure-activity relationships in biological systems, where precise spatial positioning of functional groups determines binding affinity and selectivity. The comparison with related derivatives provides valuable insights into the structural requirements for specific biological activities and enables rational design of improved analogs.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
8-Azaspiro[4.5]decane C9H17N 139.24 No oxygen, no methyl substitution
2-Oxa-8-azaspiro[4.5]decane C8H15NO 141.21 No nitrogen methyl group
This compound C9H17NO 155.24 Complete target structure

The comprehensive structural analysis demonstrates that this compound represents a unique combination of structural features that distinguish it from related azaspirodecane derivatives. The presence of both oxygen and nitrogen heteroatoms, combined with the specific positioning of the methyl substituent, creates a molecular architecture with distinctive properties that make it valuable for various synthetic and research applications. The systematic comparison with related compounds provides essential context for understanding the specific advantages and limitations of this particular structural framework.

Propriétés

IUPAC Name

1-methyl-8-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-9(2-5-10-8)3-6-11-7-4-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDJJQNXOZKMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCN1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Overview

  • Starting from a 4-ethynyl-4-hydroxypiperidine derivative, the compound is reacted with an isocyanate (R–NCO) to form a 4-carbamoyloxy-4-ethynylpiperidine intermediate.
  • This intermediate undergoes cyclization either in an acidic or basic medium to yield the spirocyclic compound.

Cyclization Conditions

  • Acidic Cyclization (for oxygen-containing X group):
    Conducted in an inert organic solvent such as diethyl ether, tetrahydrofuran, or dioxane, in the presence of a dry hydrogen halide (preferably HCl or HBr). The reaction forms a 2-imino-1,3-dioxolane salt intermediate, which upon hydrolysis with water yields the target 1-oxa-2-oxo-8-azaspirodecane derivative as an acid addition salt.

  • Basic Cyclization (for >NR group as X):
    Performed in solvents like methanol, ethanol, or dimethylformamide with bases such as alkali metal acetates, carbonates, or tertiary amines (e.g., pyridine). The reaction temperature ranges from 40 °C to the solvent's boiling point. The base also serves to neutralize liberated acids and promote ring closure.

Solvent and Catalyst Selection

Solvent Type Examples Role
Ethers Diethyl ether, tetrahydrofuran, dioxane Inert medium for cyclization
Alcohols Methanol, ethanol, propanol Solvent and base medium
Acidic Additives Acetic acid, propionic acid Proton source in acidic cyclization
Bases Pyridine, tripropylamine Catalyze cyclization in basic medium

Reaction Scheme Summary

  • 4-Ethynyl-4-hydroxypiperidine + R–NCO → 4-carbamoyloxy-4-ethynylpiperidine (Intermediate)
  • Intermediate + acid/base → Cyclized spiro compound (acid addition salt)
  • Hydrolysis (if acidic) → Final this compound

Route B: Nucleophilic Substitution on 2-oxo-3,8-diazaspirodecane Derivatives

Reaction Overview

  • A 2-oxo-3,8-diazaspirodecane derivative is reacted with a phenylalkane derivative bearing a suitable leaving group (halogen, mesyloxy, tosyloxy).
  • This nucleophilic substitution forms the desired spirocyclic compound with an >NR group at position X.

Reaction Conditions

  • The reaction is carried out in inert organic solvents such as ethanol, isopropanol, chlorobenzene, toluene, or dimethylformamide.
  • A base (inorganic carbonates or organic amines like triethylamine) is used to neutralize the acid formed during substitution.
  • Catalysts such as alkali metal iodides can be added to accelerate the reaction.
  • Temperatures range from room temperature up to the boiling point of the solvent.
  • The reaction is typically performed under an inert atmosphere (nitrogen or argon).

Solvent and Base Options

Solvent Type Examples Base Examples
Alcohols Ethanol, isopropanol, butanol Potassium carbonate, triethylamine
Aromatic hydrocarbons Chlorobenzene, toluene Pyridine, dimethylaniline
Ethers Dibutyl ether, dioxane
Acid amides Dimethylformamide, dimethylacetamide

Advanced Synthetic Techniques and Purification

Flow Chemistry and Biocatalysis

  • Continuous flow chemistry has been employed to safely generate key azide intermediates and perform Staudinger reductions efficiently, minimizing hazardous intermediate accumulation.
  • Biocatalytic transaminase enzymes (e.g., ATA-200) have been used to achieve stereoselective amination, improving enantiomeric purity in chiral synthesis of the spirocyclic amine.

Salt Formation for Purification and Enrichment

  • Formation of acid addition salts with organic acids such as (+)-D-pyroglutamic acid enhances chiral purity (>99% ee) and removes residual solvents like DMSO.
  • Salt screening identified tosic acid, succinic acid, oxalic acid, and (+)-D-pyroglutamic acid as effective agents, with (+)-D-pyroglutamic acid preferred for solid recovery and purity.

Summary Table of Preparation Methods

Step/Aspect Route A (Cyclization) Route B (Nucleophilic Substitution) Advanced Techniques
Starting Material 4-Ethynyl-4-hydroxypiperidine derivative 2-Oxo-3,8-diazaspirodecane derivative Azide intermediates, racemic/chiral amines
Key Reagents Isocyanates (R–NCO), acids or bases Phenylalkane derivatives with leaving groups (Cl, Br, OMs) Triphenylphosphine, transaminase enzymes
Cyclization Conditions Acidic (dry HCl/HBr) or basic (alkali bases, amines) Basic conditions with organic/inorganic bases Flow chemistry, biocatalysis
Solvents Ethers, alcohols, acid additives Alcohols, aromatic hydrocarbons, ethers, acid amides DMSO, 2-MeTHF, ethyl acetate
Temperature Range 40 °C to reflux Room temperature to reflux Mild heating (35 °C), controlled pH
Purification Acid addition salt formation, base liberation Salt formation with organic acids Salt screening for enantiomeric enrichment
Yield and Purity High yields, stereochemistry controlled by conditions Good yields, requires base and solvent optimization >99% ee achievable with salt formation

Research Findings and Practical Notes

  • The choice between acidic and basic cyclization depends on the desired substituent at position X (oxygen vs. >NR group).
  • Solvent polarity and inertness are critical for successful cyclization without side reactions.
  • Use of dry hydrogen halides in acidic cyclization ensures efficient ring closure and salt formation.
  • Continuous flow methods improve safety and scalability for intermediates involving azides.
  • Biocatalysis offers a green and stereoselective alternative for chiral amine synthesis.
  • Salt formation is a practical approach to enhance purity and isolate crystalline forms suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Methyl-8-oxa-2-azaspiro[4.5]decane has the molecular formula C9H17NOC_9H_{17}NO and a molecular weight of 155.24 g/mol. Its unique spiro structure incorporates both nitrogen and oxygen atoms, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis .

Biochemical Applications

This compound has shown significant promise in various biochemical applications:

Enzyme Interactions

The compound interacts with enzymes involved in metabolic pathways, influencing their activity and stability. It has been studied for its potential as an enzyme inhibitor or activator by binding to active or allosteric sites .

Cellular Effects

Research indicates that this compound affects cell signaling pathways and gene expression, impacting cellular metabolism and function across different cell types .

Pharmacological Applications

The medicinal chemistry of this compound is particularly noteworthy:

Drug Development

This compound has been investigated for its role in developing new pharmaceuticals aimed at treating neurological disorders. Its derivatives have been explored for their muscarinic agonist activity, showing potential in alleviating symptoms associated with Alzheimer's disease by enhancing cognitive function in animal models .

Psychotropic Properties

Certain derivatives have demonstrated psychotropic effects, indicating their potential use in treating psychiatric conditions. The low toxicity profile of these compounds enhances their attractiveness as therapeutic agents .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Muscarinic Agonist Activity : A study examined the structure-activity relationship of derivatives as M1 muscarinic agonists, revealing their efficacy in improving cognitive impairments in animal models of Alzheimer's disease .
  • Pharmacological Profiles : Research on various derivatives highlighted how modifications to the core structure could enhance selectivity and potency toward specific muscarinic receptor subtypes, crucial for minimizing side effects associated with cholinergic drugs .

Mécanisme D'action

The mechanism by which 1-Methyl-8-oxa-2-azaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name Heteroatoms Substituents Biological Activity Physical Properties References
1-Methyl-8-oxa-2-azaspiro[4.5]decane 1 O, 1 N Methyl at C-2 Not explicitly reported (Life science applications inferred) Liquid; stored at 4°C
1,4-Dioxa-8-azaspiro[4.5]decane 2 O, 1 N None Intermediate in ALDH1A1 inhibitors Not reported
1-Thia-4-azaspiro[4.5]decane derivatives 1 S, 1 N Varied (e.g., 4-fluorophenyl) Anticancer (HepG-2, PC-3, HCT116 cells) Solid (m.p. 125–126°C)
8-Oxa-2-azaspiro[4.5]decane oxalate 1 O, 1 N Oxalate counterion Not reported Salt form; higher solubility
6-Oxa-2-azaspiro[4.5]decane 1 O, 1 N None Neurobiological activity (Erythrina alkaloid analog) Not reported
1-Oxa-8-azaspiro[4.5]decane hydrochloride 1 O, 1 N Hydrochloride counterion Not reported Salt form; enhanced stability

Key Observations:

Heteroatom Influence :

  • Replacement of oxygen with sulfur (e.g., 1-thia-4-azaspiro derivatives) enhances anticancer activity, likely due to increased lipophilicity and metabolic stability .
  • Oxygen-containing analogs (e.g., 1,4-dioxa-8-azaspiro) are intermediates in enzyme inhibitors, suggesting heteroatom positioning affects target engagement .

Bulky substituents (e.g., 4-fluorophenyl in 1-thia-4-azaspiro derivatives) improve anticancer potency by enhancing target binding .

Pharmacological Applications :

  • Spiro scaffolds with nitrogen and oxygen (e.g., 1,4-dioxa/dithia-spiro[4.5]decane) bind serotonin 5HT1A receptors via interactions with residues like D116 and S199, suggesting the target compound may share similar receptor-binding modes .
  • Thioglycoside derivatives of 1-thia-4-azaspiro compounds exhibit moderate to high inhibition of cancer cell lines, highlighting the role of glycosylation in activity modulation .

Synthetic Accessibility :

  • Many analogs (e.g., 1-thia-4-azaspiro derivatives) are synthesized via condensation reactions or glycosylation, while the target compound’s preparation likely involves similar hydrolysis or cyclization protocols .

Activité Biologique

1-Methyl-8-oxa-2-azaspiro[4.5]decane is a bicyclic compound belonging to the spiro compound class, characterized by its unique structure that incorporates both nitrogen and oxygen atoms. This compound exhibits significant biological activity, particularly through its interactions with various enzymes and proteins involved in metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C9_9H17_{17}NO
  • CAS Number : 1250678-54-6
  • Structural Features : The spirocyclic structure contributes to its chemical reactivity and potential for biological interactions. The nitrogen atom enhances its classification as an azaspiro compound, while the presence of an oxygen atom increases its reactivity.

This compound exerts its biological effects primarily through specific binding interactions with biomolecules. It can modulate enzyme activity by binding to active or allosteric sites, thereby influencing cellular processes such as:

  • Enzyme Inhibition/Activation : This compound can inhibit or activate enzymes, affecting metabolic pathways and cellular signaling.
  • Gene Expression Modulation : By influencing enzyme stability and activity, it can alter gene expression profiles within cells.

Enzyme Interaction Studies

Research has demonstrated that this compound interacts with various enzymes, showcasing its potential as a biochemical modulator:

Enzyme Target Activity Effect on Cellular Processes
Muscarinic Receptors (M1)AgonistEnhances cholinergic signaling, potentially aiding in cognitive functions
Other Metabolic EnzymesInhibitor/ActivatorModulates metabolic pathways influencing energy production and biosynthesis

Case Studies

  • Muscarinic Agonist Activity : A study explored the structure-activity relationship of this compound derivatives as M1 muscarinic agonists, revealing their potential in treating Alzheimer's disease symptoms by ameliorating cognitive impairments in animal models .
  • Pharmacological Profiles : Other derivatives were assessed for their pharmacological profiles, indicating that modifications to the core structure could enhance selectivity and potency towards specific muscarinic receptor subtypes, which is crucial for minimizing side effects associated with cholinergic drugs .

Research Applications

The compound's unique properties have led to various applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential in drug development aimed at neurological disorders.
  • Biochemical Research : Used as a tool to study enzyme mechanisms and cellular signaling pathways.

Stability and Degradation

In laboratory settings, the stability of this compound is crucial for its efficacy:

  • Stability Conditions : The compound remains stable under specific conditions but may degrade over time, affecting long-term biological activity.

Q & A

Q. What are the common synthetic routes for 1-methyl-8-oxa-2-azaspiro[4.5]decane?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. A standard method includes cyclization of intermediates, such as reacting 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines under reflux in dry benzene (80°C for 3 hours), followed by recrystallization from anhydrous THF . Key steps emphasize regioselective heteroatom incorporation (oxygen and nitrogen) to stabilize the spiro architecture.

Q. How is the structural characterization of this compound performed?

Characterization relies on:

  • NMR spectroscopy : Assigning signals for the spirocyclic core (e.g., distinct proton environments in the 1H NMR spectrum).
  • X-ray crystallography : Resolving the fused oxazaspiro ring system and confirming stereochemistry .
  • Mass spectrometry : Validating molecular weight (155.24 g/mol) and fragmentation patterns .

Q. What preliminary biological activities have been reported for related spirocyclic compounds?

While direct data for this compound is limited, structurally similar spiro derivatives exhibit:

  • Enzyme inhibition : Targeting metabolic pathways (e.g., cytochrome P450) via heteroatom-mediated interactions .
  • Receptor modulation : Partial agonism/antagonism of neurotransmitter receptors (e.g., 5-HT1A) in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve spirocycle yield and purity?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency compared to benzene .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate spiroannulation by stabilizing transition states.
  • Temperature control : Lowering reaction temperatures (40–60°C) reduces side-product formation in sensitive intermediates .

Q. What structure-activity relationship (SAR) insights guide pharmacological optimization?

  • Heteroatom substitution : Replacing oxygen with sulfur in the spiro ring decreases α1-adrenergic receptor affinity but retains 5-HT1A selectivity .
  • Substituent positioning : Methyl groups at the 1-position enhance metabolic stability, while bulky groups at the 8-position improve target binding .

Q. What computational tools are used to predict biological target interactions?

Molecular docking and molecular dynamics simulations model binding to receptors like 5-HT1A. For example, ligand-receptor complexes are energy-minimized using AMBER force fields to assess hydrogen bonding and hydrophobic interactions .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) require:

  • Assay standardization : Uniform cell lines (e.g., MCF-7 for cytotoxicity) and controls.
  • Batch purity analysis : HPLC or LC-MS to rule out impurities affecting results .

Q. How does this compound compare to analogs like 1,4-dioxaspiro[4.5]decane derivatives?

  • Bioactivity : The nitrogen in the azaspiro core enhances CNS penetration compared to oxygen-only analogs .
  • Synthetic flexibility : The methyl group allows easier functionalization for prodrug strategies .

Q. What in vivo models are suitable for evaluating neuroprotective potential?

  • Rodent models : Morris water maze tests for cognitive enhancement in Alzheimer’s disease models.
  • Neuroinflammation assays : LPS-induced cytokine suppression in microglial cells .

Q. How do spectroscopic and crystallographic data complement each other in structural analysis?

  • NMR : Identifies dynamic conformers (e.g., chair vs. boat ring configurations).
  • X-ray : Provides static 3D coordinates, resolving ambiguities in NOESY spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 2
1-Methyl-8-oxa-2-azaspiro[4.5]decane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.